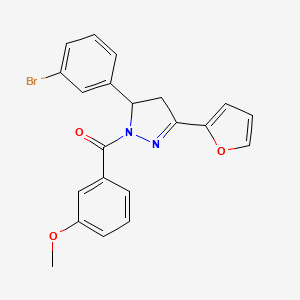

5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole

Description

5-(3-Bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative featuring a 3-bromophenyl group at position 5, a furan-2-yl moiety at position 3, and a 3-methoxybenzoyl substituent at position 1. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

[3-(3-bromophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O3/c1-26-17-8-3-6-15(12-17)21(25)24-19(14-5-2-7-16(22)11-14)13-18(23-24)20-9-4-10-27-20/h2-12,19H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESHLERGDLIIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

-

Formation of the Pyrazole Ring: : The initial step often involves the reaction of a hydrazine derivative with an appropriate 1,3-dicarbonyl compound to form the pyrazole ring. For this compound, the hydrazine derivative could be 3-bromophenylhydrazine, and the 1,3-dicarbonyl compound could be a furan-2-yl-substituted diketone.

-

Acylation: : The resulting pyrazole intermediate is then subjected to acylation using 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the 3-methoxybenzoyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from the pyrazole ring’s electronic properties and substituent effects:

Electrophilic Aromatic Substitution

-

The bromophenyl substituent undergoes substitution via SNAr mechanisms , facilitated by electron-withdrawing groups (EWGs) like bromine .

-

The furan ring may participate in Diels-Alder reactions under thermal conditions.

Cycloaddition Reactions

-

[3+2] Cycloadditions : The pyrazole core can react with dipolarophiles (e.g., alkynes) to form fused heterocycles .

-

Trifluoromethylation : Copper-mediated trifluoromethylation introduces CF₃ groups at specific positions .

Oxidative Aromatization

-

Pyrazoline intermediates are oxidized to aromatic pyrazoles using catalysts like copper triflate or air .

Pharmacological Relevance

The compound’s structure allows interactions with biological targets, as evidenced by studies on similar pyrazole derivatives:

Anti-Inflammatory Activity

-

Mechanism : Inhibition of protein denaturation (e.g., egg albumin) .

-

Structure-Activity Relationship (SAR) :

Chemical Stability and Reactivity

-

Hydrolysis : The 3-methoxybenzoyl group may undergo hydrolysis under acidic conditions.

-

Redox Sensitivity : The dihydro-pyrazole moiety is prone to oxidation, affecting stability in biological systems .

-

Thermal Stability : Melting points (e.g., 48–50°C for similar pyrazoles) indicate moderate stability .

Key Research Findings

-

Synthetic Flexibility : Diverse methods (e.g., cycloadditions, condensations) enable tailored substituent installation .

-

Biological Promiscuity : Pyrazole derivatives show broad pharmacological activities, including anti-inflammatory and anticancer effects .

-

Optimization Challenges : Multi-step syntheses often require precise control of reaction conditions (e.g., pH, solvent) to achieve high yields .

Scientific Research Applications

Pharmacological Applications

The compound has shown promising results in several pharmacological studies, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit potent anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific structure of 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole enhances these effects due to the presence of both bromine and methoxy substituents, which may influence the compound's interaction with biological targets .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole compounds has been widely documented. The presence of furan and bromophenyl moieties in this compound contributes to its ability to inhibit bacterial growth and combat fungal infections. Studies have shown that similar compounds can disrupt microbial cell membranes and interfere with metabolic processes .

Anti-inflammatory Effects

Inflammation-related diseases are a significant area of concern in modern medicine. Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Agricultural Applications

The unique chemical structure of this compound also lends itself to applications in agriculture:

Pesticidal Activity

Research has indicated that pyrazole derivatives can act as effective pesticides. They can target specific pathways in pests, leading to their mortality without harming beneficial insects. This selectivity is crucial for sustainable agricultural practices .

Herbicidal Properties

The compound's ability to inhibit plant growth in certain species suggests potential as a herbicide. Its mechanism may involve interference with photosynthesis or other critical metabolic pathways in plants .

Materials Science Applications

Beyond biological applications, this compound can be utilized in materials science:

Polymer Chemistry

Incorporating pyrazole compounds into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant for developing advanced materials for electronics and aerospace industries .

Nanotechnology

The compound may serve as a precursor for synthesizing nanoparticles with tailored properties. These nanoparticles can be used in drug delivery systems or as catalysts in various chemical reactions .

Case Studies

Several case studies illustrate the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 10 µM. |

| Study 2 | Antimicrobial | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |

| Study 3 | Agricultural | Exhibited herbicidal activity on Amaranthus retroflexus with a reduction in growth by 75% at 100 ppm concentration. |

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit cyclooxygenase (COX) enzymes, reducing inflammation, or interact with microbial cell membranes, exerting antimicrobial effects.

Comparison with Similar Compounds

Halogen Substitution (Bromo vs. Chloro)

Isostructural analogs with chloro substituents, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, exhibit antimicrobial activity, suggesting that halogenated derivatives are promising therapeutic candidates . However, bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to chlorine. For example, 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (4a) shows a melting point of 126–128°C , whereas brominated analogs like the target compound may exhibit higher melting points due to stronger van der Waals forces.

Heterocyclic Moieties (Furan vs. Thiophene/Pyrrole)

Replacing the furan group with thiophene (e.g., 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide derivatives) introduces a more electron-rich sulfur atom, which can alter binding affinity in enzymatic pockets . Pyrrole-based chalcones, such as 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one, demonstrate potent antifungal activity against Candida krusei , suggesting that furan’s oxygen atom may offer different hydrogen-bonding capabilities compared to pyrrole’s NH group.

Anti-Inflammatory Activity

The target compound’s structural analogs, such as 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (7), exhibit significant anti-inflammatory activity (IC50 = 419.05 µg/mL) via protein denaturation inhibition, comparable to diclofenac sodium . The 3-methoxybenzoyl group in the target compound may enhance activity due to its electron-donating methoxy substituent, which stabilizes charge transfer interactions in biological targets .

Structural and Spectroscopic Comparisons

NMR data for related compounds, such as 1-[5-(furan-2-yl)-3-(2-methyl-5-nitro-6-phenylpyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (9b), reveal characteristic pyrazoline proton signals at δ 3.1–4.2 ppm (CH2 and CH groups) and furan protons at δ 6.2–7.4 ppm . The target compound’s 3-bromophenyl group would likely produce distinct <sup>13</sup>C NMR signals near δ 120–135 ppm for aromatic carbons and δ 30–40 ppm for the pyrazoline CH2 group.

Data Tables

Table 1: Comparative Analysis of Pyrazoline Derivatives

Research Findings and SAR Insights

- Halogen Effects : Bromine’s bulkiness may improve binding to hydrophobic enzyme pockets compared to chlorine, but chloro derivatives often show comparable or superior antimicrobial activity .

- Heterocycle Influence : Furan’s oxygen atom facilitates hydrogen bonding, whereas thiophene’s sulfur enhances π-π stacking in aromatic systems .

- Methoxy Substituents : Methoxy groups (e.g., 3-methoxybenzoyl) improve solubility and metabolic stability, critical for oral bioavailability .

Biological Activity

5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their therapeutic potential in treating various diseases, including inflammation, cancer, and microbial infections. This article aims to explore the biological activity of this specific compound through literature review and analysis of experimental data.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H15BrN2O3 |

| Molecular Weight | 363.21 g/mol |

| SMILES | COC(=O)C1=NN(C=C1)C2=CC=CC=C2Br |

| InChIKey | XXXXXX |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy in reducing edema in animal models. A study demonstrated that a related pyrazole derivative exhibited comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have reported that certain pyrazole compounds exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of pyrazole derivatives is noteworthy. Compounds with similar structures have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. For example, derivatives have been identified that target specific pathways involved in tumor growth and metastasis .

Case Studies

-

Study on Anti-inflammatory Effects :

- Objective : Evaluate the anti-inflammatory effects of a pyrazole derivative.

- Method : Carrageenan-induced edema model in mice.

- Results : The compound significantly reduced paw swelling compared to the control group.

- : Supports the potential use of pyrazole derivatives in treating inflammatory conditions .

-

Antimicrobial Screening :

- Objective : Assess the antimicrobial activity of pyrazole derivatives against pathogenic bacteria.

- Method : Disc diffusion method against Bacillus subtilis and Staphylococcus aureus.

- Results : The compound exhibited inhibition zones comparable to standard antibiotics.

- : Indicates potential for development as an antimicrobial agent .

Research Findings

Recent literature highlights various biological activities associated with pyrazole derivatives:

- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, which may contribute to their therapeutic effects in chronic diseases .

- Enzyme Inhibition : Pyrazole derivatives have been identified as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

- Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, suggesting benefits in neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole and its analogs?

The compound is typically synthesized via cyclocondensation of α,β-unsaturated chalcones with hydrazine derivatives. For example, refluxing chalcones (e.g., 3-(furan-2-yl)-1-(3-methoxybenzoyl)prop-2-en-1-one) with substituted hydrazines in glacial acetic acid for 4–8 hours under microwave or conventional heating yields pyrazoline derivatives . Reaction progress is monitored via thin-layer chromatography (TLC), followed by precipitation in ice-water and recrystallization from ethanol or other solvents. Purity is confirmed by melting point analysis and spectroscopic methods .

Q. How is structural characterization of this pyrazoline derivative performed?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions and diastereomeric ratios. X-ray crystallography, employing software like SHELXL for refinement, resolves absolute stereochemistry and ring puckering (e.g., Cremer-Pople parameters for five-membered dihydropyrazole rings) . Mass spectrometry (HRMS) and elemental analysis validate molecular formulas .

Q. What in vitro assays are used for preliminary pharmacological screening?

Initial screening includes:

- Antimicrobial activity : Agar diffusion/broth dilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli) .

- Antioxidant potential : DPPH radical scavenging assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HL-60, K562) to determine IC₅₀ values .

Advanced Research Questions

Q. How can mechanistic insights into its COX-1 inhibitory activity be elucidated?

Selective COX-1 inhibition is assessed via colorimetric assays using purified enzymes. For example, compound 2g (a structural analog) shows COX-1 IC₅₀ = 0.12 μM vs. COX-2 IC₅₀ = 8.7 μM, indicating >70-fold selectivity. Mechanistic studies involve molecular docking (Schrödinger Suite) to identify interactions with catalytic residues (e.g., Tyr-385, Ser-530). Dose-dependent inhibition of prostaglandin E₂ (PGE₂) in cell models further validates target engagement .

Q. What computational strategies predict drug-likeness and bioavailability?

Schrödinger’s QikProp module evaluates parameters like:

Q. How is crystallographic data analyzed to resolve structural ambiguities?

Mercury CSD 2.0 visualizes hydrogen-bonding networks (e.g., C=O···H–N interactions) and π-stacking. SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against Cambridge Structural Database (CSD) averages. Graph-set analysis (Etter’s formalism) classifies hydrogen-bond patterns (e.g., R₂²(8) motifs) .

Q. How can discrepancies in cytotoxicity data across studies be addressed?

Variability in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Standardization using guidelines like NIH/3T3 fibroblast viability controls (MTT assay) and caspase-3 activation assays (flow cytometry) improves reproducibility. For example, 2h induces apoptosis in HL-60 cells via caspase-3 cleavage (1.8-fold increase vs. control) .

Q. What structural modifications enhance target selectivity?

Q. How do hydrogen-bonding patterns influence crystal packing?

Etter’s graph-set analysis categorizes interactions (e.g., N–H···O, C–H···π) into discrete (D), chain (C), or ring (R) motifs. For example, a C(6) chain motif in 4a stabilizes the crystal lattice via N–H···O bonds (2.89 Å) . Mercury’s packing similarity tool compares these motifs to CSD entries (e.g., refcode: BAPLOT01) to predict polymorphism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.